molecular formula C9H12ClNO3 B15060907 (S)-3-amino-3-(3-hydroxyphenyl)propanoic acid hydrochloride

(S)-3-amino-3-(3-hydroxyphenyl)propanoic acid hydrochloride

Cat. No.: B15060907
M. Wt: 217.65 g/mol
InChI Key: QHRKZONXXHSZTA-QRPNPIFTSA-N
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Description

(S)-3-amino-3-(3-hydroxyphenyl)propanoic acid hydrochloride is a chiral amino acid derivative. This compound is known for its potential applications in various fields, including medicinal chemistry and biochemistry. It is characterized by the presence of an amino group, a hydroxyl group, and a phenyl ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-amino-3-(3-hydroxyphenyl)propanoic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as 3-hydroxybenzaldehyde.

    Aldol Condensation: The precursor undergoes an aldol condensation reaction with a suitable amine to form an intermediate.

    Reduction: The intermediate is then reduced to form the desired amino alcohol.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amino alcohol with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

Types of Reactions

(S)-3-amino-3-(3-hydroxyphenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.

Major Products

    Oxidation: Formation of 3-amino-3-(3-oxophenyl)propanoic acid.

    Reduction: Formation of 3-amino-3-(3-aminophenyl)propanoic acid.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

(S)-3-amino-3-(3-hydroxyphenyl)propanoic acid hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its role in enzyme-substrate interactions and protein synthesis.

    Medicine: Investigated for its potential therapeutic effects, including as an antioxidant and anticancer agent.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (S)-3-amino-3-(3-hydroxyphenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. This interaction can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-3-(4-hydroxyphenyl)propanoic acid hydrochloride
  • 3-amino-3-(2-hydroxyphenyl)propanoic acid hydrochloride
  • 3-amino-3-(3-methoxyphenyl)propanoic acid hydrochloride

Uniqueness

(S)-3-amino-3-(3-hydroxyphenyl)propanoic acid hydrochloride is unique due to its specific chiral configuration and the position of the hydroxyl group on the phenyl ring. This configuration can significantly influence its reactivity and interaction with biological molecules, making it distinct from its analogs.

Properties

Molecular Formula

C9H12ClNO3

Molecular Weight

217.65 g/mol

IUPAC Name

(3S)-3-amino-3-(3-hydroxyphenyl)propanoic acid;hydrochloride

InChI

InChI=1S/C9H11NO3.ClH/c10-8(5-9(12)13)6-2-1-3-7(11)4-6;/h1-4,8,11H,5,10H2,(H,12,13);1H/t8-;/m0./s1

InChI Key

QHRKZONXXHSZTA-QRPNPIFTSA-N

Isomeric SMILES

C1=CC(=CC(=C1)O)[C@H](CC(=O)O)N.Cl

Canonical SMILES

C1=CC(=CC(=C1)O)C(CC(=O)O)N.Cl

Origin of Product

United States

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